molecular formula C16H16N2O2S B2939924 2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide CAS No. 1394701-36-0

2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide

Cat. No.: B2939924
CAS No.: 1394701-36-0
M. Wt: 300.38
InChI Key: PYMSBTKPWJHAML-UHFFFAOYSA-N
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Description

2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Propanamide Group: The propanamide group can be introduced via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of Cyanothiolan Group: The cyanothiolan group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide or nitrile groups, potentially leading to amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-benzofuran-2-yl)propanamide: Lacks the cyanothiolan group, potentially altering its biological activity.

    N-(3-cyanothiolan-3-yl)propanamide: Lacks the benzofuran ring, which may affect its chemical properties and reactivity.

Uniqueness

2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide is unique due to the presence of both the benzofuran ring and the cyanothiolan group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(14-8-12-4-2-3-5-13(12)20-14)15(19)18-16(9-17)6-7-21-10-16/h2-5,8,11H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMSBTKPWJHAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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